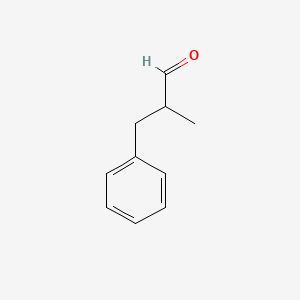
Aluminum arsenide (AlAs)
Übersicht
Beschreibung
Aluminum Arsenide (AlAs) is a semiconductor material with almost the same lattice constant as that of Gallium Arsenide (GaAs). It can form a superlattice with GaAs, which results in its semiconductive properties . It is often used in conjunction with other III-V semiconductors like GaAs to form heterostructures and quantum wells, which are essential components in modern optoelectronic devices .
Synthesis Analysis
The synthesis of Aluminum Arsenide (AlAs) is a complex process due to the compound’s high melting point of around 1,700 °C and the extreme reactivity of aluminum at such temperatures. Advanced techniques such as Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD) are used in fabrication . These approaches are preferred over traditional methods like liquid and vapor-phase epitaxy techniques or melt-growth techniques, which can produce less stable AlAs crystals and can generate hazardous arsine gas (AsH3) when exposed to moist air .Molecular Structure Analysis
AlAs has a cubic crystal structure and a direct band gap of about 2.16 eV at room temperature . It shares a similar lattice constant with GaAs and Aluminum Gallium Arsenide, which enables it to form a superlattice with GaAs, enhancing its semiconductor properties .Chemical Reactions Analysis
Aluminum Arsenide readily reacts with acid, acid fumes, and moisture . It reacts with acids to make arsine . It is made by reacting aluminum and arsenic .Physical And Chemical Properties Analysis
AlAs has a molar mass of 101.9031 g/mol, appears as orange crystals, and has a density of 3.72 g/cm^3 . It has a melting point of 1,740 °C, reacts with water, and has a band gap of 2.12 eV . Its thermal conductivity is 0.9 W/(cm·K) at 300 K, and it has a refractive index of 3 in the infrared .Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
Aluminum Arsenide is used in optoelectronic applications . The structural, mechanical, electronic, and optical behavior of the Zinc Blend (ZB) structure of AlAs with Ga impurity was computed using generalized gradient approximation (GGA) as exchange potential and Perdew-Burke-Ernzerhof (PBE) as functional . The remarkable bandgap reduction from 1.7eV to 0.28eV is very encouraging in its low-energy applications in UV and visible ranges .
High-Speed Electronics
Aluminum Arsenide is instrumental in various high-tech applications including high-speed electronics . Its alloys with GaAs provide materials for high-speed electron devices .
Integrated Circuits
Aluminum Arsenide is also used in the fabrication of integrated circuits . It’s alloys with GaAs are used in the fabrication of III–V quantum structures .
Solar Energy
Aluminum Arsenide has applications in the field of solar energy . It’s alloys with GaAs are used in the fabrication of III–V quantum structures , which can be used in solar cells.
Quantum Technology
Aluminum Arsenide is used in quantum technology . It’s alloys with GaAs are used in the fabrication of III–V quantum structures , which can be used in quantum devices.
Frequency Conversion and Non-Classical State Generation
A monolithic III-V semiconductor photonic chip designed to perform nonlinear parametric optical processes for frequency conversion and non-classical state generation co-integrates an AlGaAs microdisk evanescently coupled to two distinct suspended waveguides designed for light injection and collection around 1600 nm and 800 nm .
Semiconductors
Arsenides, including Aluminum Arsenide, have applications in semiconductors .
Laser and Light-Emitting Diodes (LEDs)
Aluminum Arsenide is used in the production of laser and light-emitting diodes .
Wirkmechanismus
AlAs can form a superlattice with GaAs, which results in its semiconductor properties . Because GaAs and AlAs have almost the same lattice constant, the layers have very little induced strain, which allows them to be grown almost arbitrarily thick. This allows for extremely high performance high electron mobility, HEMT transistors, and other quantum well devices .
Zukünftige Richtungen
AlAs is instrumental in various high-tech applications ranging from high-speed electronics, optoelectronics, and integrated circuits to solar energy and quantum technology . Its wider band gap compared to GaAs enhances its suitability for high-temperature operations, high-power applications, and high-frequency devices . Scientists from the National University of Callao studied the electronic structure of AlAs to understand how electrons move within the material .
Eigenschaften
IUPAC Name |
alumanylidynearsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.As | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPILPRLPQYEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al]#[As] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlAs | |
| Record name | Aluminium arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_arsenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066831 | |
| Record name | Aluminum arsenide (AlAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.90313 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum arsenide (AlAs) | |
CAS RN |
22831-42-1 | |
| Record name | Aluminum arsenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22831-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum arsenide (AlAs) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022831421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum arsenide (AlAs) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum arsenide (AlAs) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium arsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of aluminum arsenide?
A1: The molecular formula of aluminum arsenide is AlAs. It has a molecular weight of 101.90 g/mol. []
Q2: What spectroscopic data is available for characterizing AlAs?
A2: Several spectroscopic techniques are used to characterize AlAs, including:
- Raman Spectroscopy: This technique can identify AlAs crystallinity and detect strain in AlAs layers within heterostructures. []
- Infrared Reflectance Spectroscopy: This method allows for the determination of optical indices of AlAs-containing structures, like GaAs-AlAs superlattices, in the near-infrared region. []
- Photoluminescence (PL) Spectroscopy: Spot-dependent PL measurements can reveal strain in AlAs-based structures, such as oxide-confined GaAs/AlGaAs PIN heterostructures. []
Q3: Is aluminum arsenide compatible with other materials in device fabrication?
A3: Yes, AlAs demonstrates compatibility with various materials in device fabrication. It's commonly used in conjunction with:
- Gallium Arsenide (GaAs): AlAs and GaAs form high-quality superlattices crucial for optoelectronic applications. [] These materials are also combined in heterostructures for devices like PIN diodes and high-temperature MESFETs. [, ]
- Aluminum Oxide (Al2O3): Depositing Al2O3 on AlAs surfaces via Atomic Layer Deposition (ALD) passivates the surface, reducing leakage current and enhancing the spectroscopic performance of GaSb/AlAsSb detectors. []
Q4: Does aluminum arsenide exhibit any catalytic properties?
A4: There is limited research available on the catalytic properties of AlAs. The available literature focuses primarily on its applications in electronics and optoelectronics.
Q5: How is computational chemistry used to study aluminum arsenide?
A5: Computational methods like Density Functional Theory (DFT) are employed to investigate various properties of AlAs, including:
- Structural Properties: DFT helps determine the lattice constants, bulk modulus, and pressure dependence of elastic properties of AlAs in different crystal structures. [, ]
- Electronic Properties: DFT calculations provide insights into the electronic band structure, density of states, and energy gap of AlAs nanocrystals and alloys. [, , ]
- Defect Properties: First-principles calculations help predict the structural and dynamic properties of carbon defects in AlAs. []
Q6: How does modifying the structure of AlAs affect its properties?
A6: Modifying the structure of AlAs, such as changing its size in nanocrystals or alloying it with other elements like Scandium, can significantly impact its properties.
- Nanocrystal Size: Increasing the size of AlAs nanocrystals leads to changes in lattice constant, ionicity, cohesive energy, energy gap, and valence bandwidth. []
- Alloying: Alloying AlAs with Scandium (AlxSc1-xAs) alters its lattice parameters, phase transition pressures, and electronic band gap, making it suitable for various optoelectronic applications. []
Q7: Are there studies on the stability and formulation of AlAs for biological applications?
A7: The research provided focuses on the use of AlAs in semiconductor devices and doesn't offer information on its biological applications, stability, formulation, or related aspects like SHE regulations, PK/PD, in vitro/in vivo efficacy, or resistance.
Q8: What are the known toxicological properties of aluminum arsenide?
A8: AlAs decomposes in contact with acids, including weak acids, to produce highly toxic arsine gas (AsH3). [] This necessitates careful handling and disposal procedures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



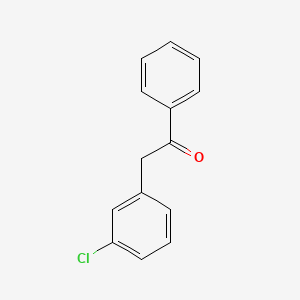
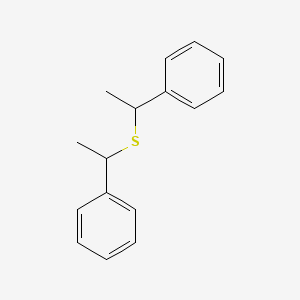


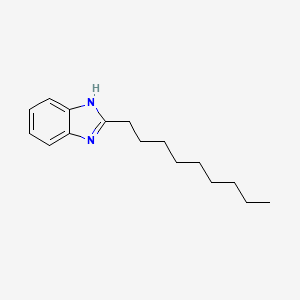

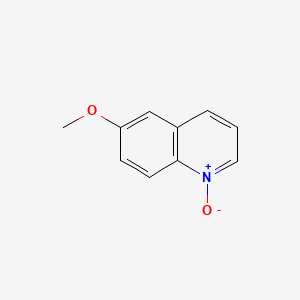
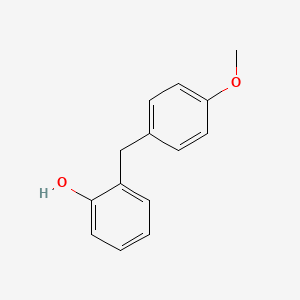

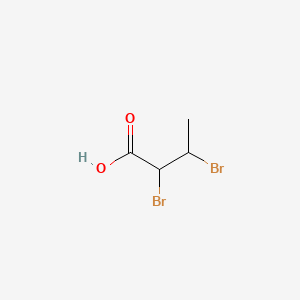

![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)
